

Head-to-head comparison of different HPLC columns for Sofosbuvir analysis

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Compound of Interest

Compound Name: Sofosbuvir impurity G

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A Head-to-Head Comparison of HPLC Columns for the Analysis of Sofosbuvir

A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the analysis of the antiviral drug Sofosbuvir. This guide provides a comprehensive comparison of various columns based on published experimental data, offering insights into their performance and suitability for different analytical needs.

The accurate and reliable quantification of Sofosbuvir is critical in pharmaceutical quality control and research. The choice of an appropriate HPLC column is paramount to achieving sensitive, specific, and robust analytical methods. This guide summarizes performance data from various studies that have utilized different HPLC columns for the analysis of Sofosbuvir, providing a side-by-side comparison to aid in column selection.

Performance Comparison of HPLC Columns for Sofosbuvir Analysis

The following table summarizes the chromatographic performance of different HPLC columns used for the analysis of Sofosbuvir, as reported in various studies. It is important to note that the experimental conditions, such as mobile phase composition and flow rate, varied between studies, which can influence column performance.

Column Name	Dimensions	Mobile Phase	Flow Rate (mL/min)	Retention Time (min)	Tailing Factor	Detection Wavelength (nm)	Reference
Agilent Eclipse XDB-C18	4.6 x 250 mm, 5 µm	0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50)	Not Specified	3.674	Not Specified	260	[1]
Inertsil C18	4.6 x 250 mm, 5 µm	0.1% OPA buffer:Acetonitrile (30:70)	1.5	2.37	Not Specified	260	[2]
ZORBAX Eclipse Plus C18	4.6 x 150 mm, 5 µm	0.05 M Phosphoric acid:Acetonitrile (66:34 v/v)	2	2.74	1.40	265	[3]
Phenomenex Luna C-18	4.6 x 150 mm, 5 µm	Acetonitrile:Methanol (80:20 v/v) and 0.1% Phosphoric acid (40:60)	1	5	Not Specified	Not Specified	[4]

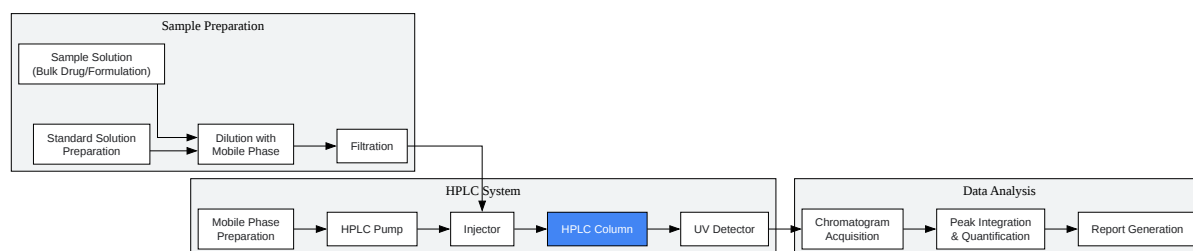
Hypersil BDS C8	Not Specified	50% Buffer and 50% Acetonitrile	Not Specified	Not Specified	Not Specified	Not Specified	[5]
Hypersil C18	4.6 x 150 mm, 5 µm	Acetonitrile:Water (70:30 v/v)	1	Not Specified	Not Specified	230	[6]
Primesep B	4.6 x 150 mm, 5 µm	Water, Acetonitrile, and Sulfuric acid	Not Specified	Not Specified	Not Specified	260	[7]
PRIMESIL C18	4.6 x 250 mm, 5 µm	Acetonitrile:Water (pH 2.4 with 0.05% orthophosphoric acid) (80:20 v/v)	0.7	4.3	Not Specified	260	[8]
Discovery C18	4.6 x 150 mm, 5 µm	0.1% OPA:Acetonitrile (40:60 v/v)	1.0	Not Specified	<2.0	272	[9]

Kromasil C18	4.6 x 250 mm, 5 µm	Orthophosphoric acid buffer:Acetonitrile (60:40)	1	2.373	Not Specified	260	[10]
Cosmosil C18	4.6 x 250 mm, 5 µm	Methanol:Water (70:30)	0.9	~4.3	Not Specified	260	[11]
Zorbax® SB C8	4.6 x 250 mm, 5 µm	Acetonitrile:Water: 0.05 M Phosphate buffer, pH 8 (50:45:5 v/v/v)	Not Specified	Not Specified	Not Specified	280	[12]
Thermo C-18	4.6 x 250 mm, 5 µm	Methanol:Acetonitrile (30:70 v/v)	1.0	Not Specified	Not Specified	260	[13]
SunQ C18	250 x 4.6 mm	0.03 mM Potassium dihydrogen phosphate buffer (pH 7):ACN (50:50 V/V)	Not Specified	4.9	Not Specified	Not Specified	[14]

Hypersil	4.6 mm,	Sodium					
ODS -	250 mm,	Phosphat					
C18	5 µm	e buffer					
		(pH	1	3.094	Not	260	[15]
		3.5):Acet			Specified		
		onitrile					
		(40:60%					
		v/v)					

Experimental Workflows

The general workflow for the HPLC analysis of Sofosbuvir involves sample preparation, chromatographic separation, and detection. The specific parameters for each step can vary depending on the chosen method and column.



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Caption: General experimental workflow for HPLC analysis of Sofosbuvir.

Detailed Experimental Protocols

Below are the detailed methodologies for some of the key experiments cited in the comparison table.

Method 1: Agilent Eclipse XDB-C18[1]

- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μ m
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in 1000 ml of water and acetonitrile in a 50:50 ratio.
- Elution Mode: Isocratic
- Detection: UV detector at 260.0 nm
- Software: LC solution software for data analysis.

Method 2: Inertsil C18[2]

- Column: Inertsil C18, 4.6 x 250mm, 5.0 μ m
- Mobile Phase: A mixture of 0.1% OPA buffer and Acetonitrile in a 30:70 ratio.
- Flow Rate: 1.5 ml/min
- Elution Mode: Isocratic
- Detection: UV detection at 260 nm
- Temperature: Ambient

Method 3: ZORBAX Eclipse Plus C18[3]

- Column: ZORBAX Eclipse Plus C18, 150 mm length, 4.6 mm diameter, 5 micron particle size
- Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile in a 66:34% v/v ratio.
- Flow Rate: 2 mL/min

- Run Time: 6 min
- Detection: Photodiode array detector at 265 nm

Method 4: Phenomenex Luna C-18[4]

- Column: Phenomenex Luna C-18 (150 mm × 4.6 mm × 5 μm)
- Mobile Phase: A mixture of acetonitrile and methanol (80:20 v/v) as solution A and 0.1% phosphoric acid as solution B, used in a 40:60 ratio.
- Flow Rate: 1 mL/min
- Injection Volume: 10 μL

Method 5: PRIMESIL C18[8]

- Column: C18 (PRIMESIL), 250 X 4.6 mm i.d., 5μm particle size
- Mobile Phase: A mixture of Acetonitrile and Water (pH 2.4 adjusted with 0.05% orthophosphoric acid) in an 80:20 (v/v) ratio.
- Flow Rate: 0.7 ml/min
- Elution Mode: Gradient
- Temperature: Ambient
- Detection: UV-Visible detector at 260nm

Conclusion

The selection of an HPLC column for Sofosbuvir analysis depends on the specific requirements of the analytical method, such as desired run time, resolution from impurities, and method robustness. C18 columns are the most commonly used stationary phases, offering good retention and separation for Sofosbuvir. The data presented in this guide demonstrates that various C18 and C8 columns from different manufacturers can be successfully employed for this purpose. Researchers should consider the specific performance characteristics outlined in

the table and the detailed experimental protocols to choose the most suitable column for their application. It is recommended to perform method validation according to ICH guidelines to ensure the chosen column and method are appropriate for their intended use.

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